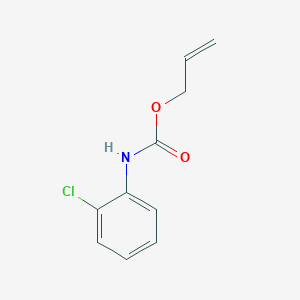

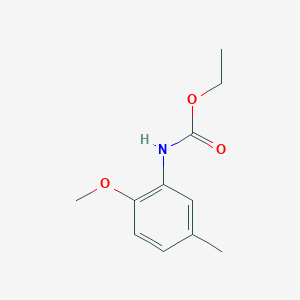

Allyl 2-chlorophenylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- This compound serves as both a direct catalyst in organic chemical reactions and a precursor for other types of palladium catalyst complexes.

Allyl 2-chlorophenylcarbamate: , is a yellow to greenish-yellow crystalline solid at room temperature and pressure. It belongs to the class of .

准备方法

- To synthesize Allyl 2-chlorophenylcarbamate, follow these steps:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 250 mL of distilled water and purge with argon gas for 30 minutes.

- Under argon flow, add palladium(II) chloride (10 mmol, 1.77 g, 1 equivalent) and potassium chloride (20 mmol, 1.42 g, 2 equivalents) sequentially to the reaction flask. Seal the flask with a rubber septum.

- Stir the resulting mixture for 1 hour, then add excess allyl chloride (30 mmol, 3 equivalents) dropwise at room temperature. Continue stirring for 24 hours.

- After completion, extract the reaction mixture with chloroform, collect the organic layers, dry with MgSO₄, and filter. The resulting solid represents the dimeric palladium catalyst .

化学反应分析

- Allyl 2-chlorophenylcarbamate participates in various organic reactions as a catalyst. Common reactions include:

Heck reaction: Catalyzes the coupling of aryl halides with alkenes.

Hydrosilylation: Used as a pre-catalyst for enantioselective hydrosilylation of alkenes.

Cross-coupling reactions: Enables the formation of C-C bonds.

Asymmetric alkylation and amination: Precursor for chiral ligands.

Alkene methylation: Catalyzes the addition of alkyltin reagents to alkenes.

科学研究应用

- In chemistry, Allyl 2-chlorophenylcarbamate plays a crucial role in developing new synthetic methodologies.

- In biology and medicine, it contributes to the design of selective catalysts and ligands.

- In industry, it finds applications in fine chemical synthesis and pharmaceutical production.

作用机制

- The exact mechanism by which Allyl 2-chlorophenylcarbamate exerts its effects depends on the specific reaction. Generally, it acts as a palladium(II) catalyst, coordinating with substrates and facilitating bond formation.

相似化合物的比较

- While Allyl 2-chlorophenylcarbamate is unique due to its specific structure, similar compounds include other palladium catalysts and related organometallic complexes.

属性

CAS 编号 |

25217-00-9 |

|---|---|

分子式 |

C10H10ClNO2 |

分子量 |

211.64 g/mol |

IUPAC 名称 |

prop-2-enyl N-(2-chlorophenyl)carbamate |

InChI |

InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H,12,13) |

InChI 键 |

PBGOFQLVRXLEKB-UHFFFAOYSA-N |

规范 SMILES |

C=CCOC(=O)NC1=CC=CC=C1Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)